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Compound of Interest

Compound Name: 2-Chloro-6-iodobenzonitrile

Cat. No.: B029706

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and applications of 2-Chloro-6-
iodobenzonitrile, a versatile building block in modern organic synthesis. Its unique substitution
pattern, featuring a nitrile group and two different halogen atoms at the ortho positions,
provides a platform for selective and diverse chemical transformations, making it a valuable
intermediate in the construction of complex molecules, particularly in the fields of
pharmaceutical and materials science.

Core Properties and Spectroscopic Data

2-Chloro-6-iodobenzonitrile is a solid at room temperature with the molecular formula
C7HsCIIN. Its structural features give rise to a distinct spectroscopic profile, which is essential
for its identification and characterization in chemical reactions.

Table 1: Physical and Chemical Properties of 2-Chloro-6-iodobenzonitrile

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b029706?utm_src=pdf-interest
https://www.benchchem.com/product/b029706?utm_src=pdf-body
https://www.benchchem.com/product/b029706?utm_src=pdf-body
https://www.benchchem.com/product/b029706?utm_src=pdf-body
https://www.benchchem.com/product/b029706?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value

CAS Number 89642-53-5

Molecular Formula C7HsCIIN

Molecular Weight 263.46 g/mol
Appearance Pale crystalline solid[1]
Melting Point 110-117 °C

Boiling Point 320.9 °C at 760 mmHg
Density ~2.0 g/cm?3[1]

Table 2: Spectroscopic Data of 2-Chloro-6-iodobenzonitrile

Spectroscopy

Key Features

1H NMR (CDCls)

Aromatic protons typically appear as a multiplet
in the range of 4 7.0-8.0 ppm.

13C NMR (Predicted)

Aromatic carbons are expected in the 6 120-145
ppm region. The carbon of the nitrile group
(C=N) will likely appear around 6 115-120 ppm.
The carbons attached to the halogens (C-Cl and

C-I) will show distinct shifts.

Infrared (IR)

A strong, sharp absorption band characteristic of
the nitrile (C=N) stretching vibration is expected
around 2220-2240 cm~1. Other bands will
correspond to C-H, C=C aromatic, C-CI, and C-I

stretching and bending vibrations.

Mass Spectrometry (MS)

The molecular ion peak (M*) is expected at m/z
263 and 265 in an approximate 3:1 ratio due to
the chlorine isotopes (3>Cl and 3’Cl).
Fragmentation may involve the loss of halogens

and the nitrile group.
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Synthesis of 2-Chloro-6-iodobenzonitrile

A plausible and efficient method for the synthesis of 2-Chloro-6-iodobenzonitrile is through a
Sandmeyer reaction, starting from the readily available 2-amino-6-chlorobenzonitrile. This
transformation allows for the selective introduction of the iodine atom at the 6-position.

Experimental Protocol: Synthesis via Sandmeyer
Reaction

This protocol is based on established Sandmeyer reaction procedures.
Materials:

e 2-Amino-6-chlorobenzonitrile

e Sodium nitrite (NaNO2)

e Hydrochloric acid (HCI)

o Potassium iodide (KI)

o Water

o Diethyl ether

o Saturated sodium bicarbonate solution
e Saturated sodium thiosulfate solution

e Brine

¢ Anhydrous magnesium sulfate (MgSOQOa)
Procedure:

o Diazotization: In a flask cooled to 0-5 °C, dissolve 2-amino-6-chlorobenzonitrile (1.0 eq) in a
mixture of concentrated hydrochloric acid and water. To this stirred solution, add a solution of
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sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature is maintained below 5 °C.
Stir the resulting diazonium salt solution for 30 minutes at this temperature.

 lodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the
cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen
gas evolution should be observed.

o Work-up: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for an additional 1-2 hours. Quench the reaction by adding a saturated
agueous solution of sodium thiosulfate to remove any excess iodine. Neutralize the mixture
with a saturated sodium bicarbonate solution.

o Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Remove the solvent under reduced pressure. The crude product can be purified by column
chromatography on silica gel or by recrystallization to afford 2-Chloro-6-iodobenzonitrile.

Synthesis of 2-Chloro-6-iodobenzonitrile

: . 1. NaNOz, HCI, 0-5 °C 2. KI
2-Amino-6-chlorobenzonitrile

Click to download full resolution via product page

Synthetic route to 2-Chloro-6-iodobenzonitrile.

Reactivity and Applications in Organic Synthesis

The differential reactivity of the chloro and iodo substituents, coupled with the presence of the
nitrile group, makes 2-Chloro-6-iodobenzonitrile a highly versatile building block for the
synthesis of complex organic molecules. The carbon-iodine bond is significantly more reactive
towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing
for selective functionalization.
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Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the
aryl iodide with an organoboron compound. The greater reactivity of the C-I bond allows for
selective coupling at the 6-position.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is a representative example based on standard Suzuki-Miyaura conditions.
Materials:

2-Chloro-6-iodobenzonitrile

e Phenylboronic acid

o Palladium(ll) acetate (Pd(OAC)2)

e Triphenylphosphine (PPhs)

e Potassium carbonate (K2CO3)

» Toluene/Ethanol/Water solvent mixture
o Nitrogen or Argon gas

Procedure:

o Reaction Setup: To a round-bottom flask, add 2-Chloro-6-iodobenzonitrile (1.0 eq),
phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(ll) acetate (2 mol%),
and triphenylphosphine (4 mol%).

e Solvent Addition and Degassing: Add a degassed mixture of toluene, ethanol, and water.
Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes.

o Reaction: Heat the mixture to reflux (around 80-100 °C) and stir until the starting material is
consumed (monitored by TLC or GC-MS).

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b029706?utm_src=pdf-body
https://www.benchchem.com/product/b029706?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Work-up and Purification: Cool the reaction to room temperature, dilute with water, and
extract with an organic solvent like ethyl acetate. Wash the combined organic layers with
brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The
crude product, 2-chloro-6-phenylbenzonitrile, can be purified by column chromatography.

Suzuki-Miyaura Coupling

2-Chloro-6-iodobenzonitrile

Click to download full resolution via product page
Suzuki-Miyaura coupling reaction.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl
iodide and a terminal alkyne, providing access to arylethynyl compounds.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene
This is a general procedure adaptable for 2-Chloro-6-iodobenzonitrile.

Materials:

2-Chloro-6-iodobenzonitrile

Phenylacetylene

Bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Cl2)

Copper(l) iodide (Cul)

Triethylamine (EtsN)
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e Anhydrous solvent (e.g., THF or DMF)
e Nitrogen or Argon gas

Procedure:

Reaction Setup: To a Schlenk flask, add 2-Chloro-6-iodobenzonitrile (1.0 eq),
bis(triphenylphosphine)palladium(ll) dichloride (2-5 mol%), and copper(l) iodide (1-3 mol%).

 Inert Atmosphere and Solvent/Reagent Addition: Evacuate and backfill the flask with an inert
gas. Add the anhydrous solvent, followed by triethylamine (2-3 eq) and phenylacetylene (1.1-
1.5 eq).

o Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70
°C) until completion.

o Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite
to remove the catalyst. Concentrate the filtrate and purify the residue by column
chromatography to yield 2-chloro-6-(phenylethynyl)benzonitrile.

Sonogashira Coupling

2-Chloro-6-iodobenzonitrile

Click to download full resolution via product page

Sonogashira coupling reaction.

Nucleophilic Aromatic Substitution (SnAr)
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The electron-withdrawing nature of the nitrile group and the halogens activates the aromatic
ring towards nucleophilic aromatic substitution. The chlorine atom can be displaced by various
nucleophiles, typically at elevated temperatures or with strong nucleophiles.

Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine
This is a representative procedure for an SnAr reaction.
Materials:

2-Chloro-6-iodobenzonitrile

Morpholine

Potassium carbonate (K2COs) or another suitable base

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

Nitrogen or Argon gas
Procedure:

e Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine 2-
Chloro-6-iodobenzonitrile (1.0 eq), morpholine (2-3 eq), and potassium carbonate (2.0 eq)
in the anhydrous solvent.

o Reaction: Heat the reaction mixture under an inert atmosphere at a high temperature (e.g.,
100-150 °C) for several hours or until the reaction is complete.

o Work-up and Purification: Cool the reaction mixture to room temperature, pour it into water,
and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify
the crude product by column chromatography to obtain 2-iodo-6-(morpholino)benzonitrile.
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Nucleophilic Aromatic Substitution (SnAr)

2-Chloro-6-iodobenzonitrile

Click to download full resolution via product page

Nucleophilic aromatic substitution reaction.

Applications in Drug Development

The unique reactivity of 2-Chloro-6-iodobenzonitrile makes it an attractive starting material
for the synthesis of complex heterocyclic scaffolds found in many biologically active molecules.
While direct incorporation into marketed drugs may not be widely documented, its potential as
a key intermediate is significant. For instance, related 2,6-disubstituted benzonitriles are
precursors to kinase inhibitors used in oncology. The ability to sequentially and selectively
introduce different functionalities at the 2- and 6-positions is highly valuable in the construction
of libraries of compounds for drug discovery and lead optimization. The synthetic pathways
described above can be employed to build up molecular complexity, leading to novel
compounds with potential therapeutic applications.

Conclusion

2-Chloro-6-iodobenzonitrile is a valuable and versatile building block in organic synthesis. Its
differentiated reactivity at the two halogenated positions allows for selective and sequential
functionalization through a variety of modern synthetic methodologies, including palladium-
catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides
a foundational understanding of its properties, synthesis, and reactivity, highlighting its potential
for the construction of complex and medicinally relevant molecules. Researchers and drug
development professionals can leverage the synthetic handles of this compound to access
novel chemical space and accelerate the discovery of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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